2-(5-Bromo-2-methylphenyl)propan-2-ol
Description
2-(5-Bromo-2-methylphenyl)propan-2-ol is a tertiary alcohol with a brominated aromatic ring. Its molecular formula is C₁₀H₁₃BrO, and it has a molecular weight of 229.11 g/mol (CAS: 1393477-32-1) . The compound features a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, attached to a propan-2-ol backbone. Its crystal structure has been resolved via X-ray diffraction, revealing intermolecular hydrogen bonding involving the hydroxyl group, which influences its solid-state packing .
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-(5-bromo-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6,12H,1-3H3 |
InChI Key |
NYRYXMCSPBINBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylphenyl)propan-2-ol typically involves the bromination of 2-methylphenylpropan-2-ol. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylphenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated compound to its non-brominated analog.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Bromo-2-methylphenyl)propan-2-one or 2-(5-Bromo-2-methylphenyl)propanoic acid.
Reduction: Formation of 2-methylphenylpropan-2-ol.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-(2-Bromo-5-methylphenyl)propan-2-ol
- Structure : Bromine at 2nd position , methyl at 5th position .
- Molecular Weight : 229.11 g/mol (C₁₀H₁₃BrO) .
- Synthesis : Achieved via nucleophilic substitution or Friedel-Crafts alkylation, with yields up to 83% .
- Key Differences : Positional isomerism alters steric and electronic effects. The shifted bromine may reduce reactivity in electrophilic substitution compared to the target compound.
Halogen-Substituted Analogs
2-(5-Bromo-2-chlorophenyl)propan-2-ol
- Structure : Chlorine replaces the methyl group at the 2nd position.
- Molecular Weight : 249.53 g/mol (C₉H₁₀BrClO) .
- Lipophilicity : Higher XLogP3 (2.9) compared to the target compound (estimated ~2.5–2.7), suggesting increased hydrophobicity due to chlorine .
- Reactivity : The electron-withdrawing chlorine may deactivate the aromatic ring, slowing further substitution reactions.
Oxygen-Containing Derivatives
2-(5-Bromo-2-methoxyphenyl)propan-2-ol
[5-Bromo-2-(2-methylpropoxy)phenyl]methanol
- Structure: Propan-2-ol backbone replaced with methanol; branched propoxy substituent.
- Molecular Weight : 259.14 g/mol (C₁₁H₁₅BrO₂) .
- Steric Effects : Bulkier 2-methylpropoxy group may hinder crystallization or enzymatic interactions compared to smaller substituents.
Table 1: Key Properties of this compound and Analogs
*Estimated based on structural similarity.
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